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Cat. No.: B1681900

Introduction

Sodium Lauryl Sulfate (SLS), also known as Sodium Dodecyl Sulfate (SDS), is an anionic
detergent crucial for the successful extraction of nucleic acids from plant cells. Plant tissues
present unique challenges due to their rigid cell walls, composed of cellulose, and the presence
of secondary metabolites like polyphenols and polysaccharides that can interfere with DNA and
RNA isolation. SLS is a key component in many lysis buffers, including those used in common
protocols like the CTAB (Cetyltrimethylammonium Bromide) method, where it plays a
multifaceted role in ensuring high-yield and high-purity nucleic acid extraction.

Mechanism of Action
SLS facilitates the extraction of nucleic acids through several mechanisms:

e Cell Lysis: As an amphiphilic molecule, SLS disrupts the cellular and nuclear membranes. It
integrates into the phospholipid bilayer, solubilizing the lipids and proteins, which leads to the
breakdown of the membranes and the release of intracellular contents, including DNA and
RNA.[1][2]

o Protein Denaturation: SLS effectively denatures proteins, including nucleases (DNases and
RNases) that can degrade nucleic acids upon their release from the nucleus.[2][3] It binds to
proteins, disrupting their native conformation and rendering them inactive, thereby protecting
the integrity of the extracted nucleic acids.
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» Removal of Contaminants: SLS aids in the removal of proteins and other cellular debris. It
forms complexes with proteins, which can then be precipitated and separated from the
nucleic acids during centrifugation steps.[4][5]

Quantitative Data Summary

The efficiency of nucleic acid extraction using SLS is dependent on its concentration, the
composition of the lysis buffer, and the incubation conditions. The following tables summarize
typical ranges and values reported in various protocols.

Table 1: Typical Concentrations of SLS and Other Lysis Buffer Components

Typical
Component Concentration Purpose Reference(s)
Range
Sodium Lauryl Sulfate Cell lysis, protein
0.5% - 10% (w/v) _ [1][5][6]
(SLS/SDS) denaturation

pH buffering (typically
Tris-HCI 100 mM - 200 mM pH 7.5-8.5) to [51[71[8]
maintain DNA stability

Chelates Mg2+ ions,
EDTA 20 mM - 100 mM inhibiting nuclease [3B1[71[8]

activity

Helps remove
polysaccharides and

NacCl 14M-15M T S [71[8]
aids in precipitating

DNA

Antioxidant, prevents
B-mercaptoethanol 0.1% - 1% (v/v) oxidation of [4]18]
polyphenols

Cationic detergent,
aids in cell lysis and

CTAB 2% (wiv) [71[8]
removes

polysaccharides
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Table 2: Typical Experimental Conditions for SLS-Based Lysis

Typical
Parameter Purpose Reference(s)
Range/Value
) Enhances detergent
Incubation o
55°C - 65°C activity and denatures  [1][8][9]
Temperature

nucleases

Incubation Time

30 - 60 minutes

Allows for complete
cell lysis and protein

denaturation

[8][9]

Table 3: Comparison of Extraction Methods on Nucleic Acid Yield and Purity

Average DNA

Plant . Average Purity
Method . . Yield (ng/pL or Reference(s)
Species/Tissue (A260/A280)
Hglg)
8245 +101.3
CTAB Method Eggplant Seeds 1.86 + 0.04 [10]
ng/ul
645.6 + 156.5
SDS Method Eggplant Seeds 1.52 +0.03 [10]
ng/pl
Detergent Salak 'Pondoh’
Upto1730 ug/ml 1.0-1.19 [11]
Method Leaves
Salak 'Pondoh’
CTAB Method Upto 1112 pg/ml  1.3-1.5 [11]
Leaves
- ] Highest yield
Modified Mericon
Maize Grains (e.g., 386.9 ng/ 1.93-2.27 [12]
Method
ML)
) ) Lower yield than
CTAB Method Maize Grains _ 1.6-2.0 [12]
Mericon
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Note: Purity is often assessed by the A260/A280 ratio, where a value of ~1.8 is generally
considered pure for DNA.[12] Ratios below this may indicate protein contamination, while
higher ratios can suggest RNA contamination.[12]

Experimental Protocols
Protocol 1: Modified CTAB-SLS Method for General
Plant DNA Extraction

This protocol is a widely used method that incorporates both CTAB and SLS for efficient DNA
extraction from various plant tissues, particularly those with high polysaccharide content.

Materials:
o Plant tissue (fresh, frozen, or freeze-dried)
e Liquid nitrogen

e 2x CTAB-SLS Lysis Buffer:

o

2% (w/v) CTAB

[¢]

1% (w/v) SLS

[¢]

100 mM Tris-HCI (pH 8.0)

[e]

20 mM EDTA (pH 8.0)

1.4 M NaCl

o

[¢]

1% (v/v) B-mercaptoethanol (add just before use)
e Chloroform:lsoamyl alcohol (24:1, v/v)

* |sopropanol (ice-cold)

e 70% Ethanol (ice-cold)

o TE Buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0)
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* RNase A (10 mg/mL)
Procedure:

o Sample Preparation: Grind 100-200 mg of plant tissue to a fine powder in a pre-chilled
mortar and pestle with liquid nitrogen.[7] It is crucial to prevent the tissue from thawing.

e Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Immediately add 1 mL of
pre-warmed (60°C) 2x CTAB-SLS Lysis Buffer. Vortex briefly to mix.

 Incubation: Incubate the mixture in a water bath at 60°C for 45-60 minutes.[8] Invert the tube
gently every 10-15 minutes to ensure thorough lysis.

 First Extraction: Cool the tube to room temperature. Add an equal volume (approx. 1 mL) of
chloroform:isoamyl alcohol. Mix by inverting gently for 5-10 minutes until an emulsion is
formed.

e Phase Separation: Centrifuge at 12,000 x g for 15 minutes at room temperature.[7] This will
separate the mixture into an upper aqueous phase (containing DNA), an interphase, and a
lower organic phase.

e Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new, clean 1.5 mL
microcentrifuge tube, avoiding the interphase.

e Second Extraction (Optional but Recommended): Repeat steps 4-6 to maximize the purity of
the extracted DNA.[13]

o DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.[9] Mix
gently by inversion. A white, stringy precipitate of DNA should become visible. Incubate at
-20°C for at least 1 hour to increase the precipitate yield.[7]

o Pelleting: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Carefully decant the
supernatant.

e Washing: Add 500 pL of ice-cold 70% ethanol to the pellet to wash away residual salts and
other contaminants.[9] Centrifuge at 12,000 x g for 5 minutes.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.protocols.io/view/dna-extraction-for-plant-samples-by-ctab-bp2l65jkgqe5/v1
https://cdn.10xgenomics.com/image/upload/v1574849709/customer-developed-protocols/ctab-protocol-for-isolating-dna-from-plant-tissue.pdf
https://www.protocols.io/view/dna-extraction-for-plant-samples-by-ctab-bp2l65jkgqe5/v1
https://www.zymoresearch.com/blogs/blog/ctab-protocol-for-isolating-dna-from-plant-tissues
https://opsdiagnostics.com/notes/protocols/ctab_protocol_for_plants.htm
https://www.protocols.io/view/dna-extraction-for-plant-samples-by-ctab-bp2l65jkgqe5/v1
https://opsdiagnostics.com/notes/protocols/ctab_protocol_for_plants.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Drying: Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry,
as this can make the DNA difficult to dissolve.

e Resuspension: Resuspend the DNA pellet in 50-100 uL of TE Buffer. To remove RNA
contamination, add 1 pL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.[9]

o Storage: Store the purified DNA at -20°C for long-term use.

Visualizations
Mechanism of SLS in Plant Cell Lysis
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Caption: Mechanism of Sodium Lauryl Sulfate (SLS) in disrupting the plant cell membrane
and denaturing proteins.

Workflow for SLS-Based Nucleic Acid Extraction
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Caption: General experimental workflow for nucleic acid extraction from plant cells using an
SLS-based method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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